molecular formula C7H15NO B070014 (R)-2-(Pyrrolidin-1-yl)propan-1-ol CAS No. 169308-05-8

(R)-2-(Pyrrolidin-1-yl)propan-1-ol

Cat. No. B070014
CAS RN: 169308-05-8
M. Wt: 129.2 g/mol
InChI Key: OIINYTXPBGXEEH-SSDOTTSWSA-N
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Description

"(R)-2-(Pyrrolidin-1-yl)propan-1-ol" and its derivatives are of interest due to their involvement in chemical reactions that produce pharmacologically active molecules or serve as intermediates in the synthesis of complex organic compounds.

Synthesis Analysis

The synthesis of pyrrolidinyl-propanol derivatives involves various catalytic and stereoselective methods. A practical large-scale synthesis of a similar compound, (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, utilized asymmetric 1,3-dipolar cycloaddition reactions, highlighting the importance of catalysis in achieving desired stereochemistry (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidinyl-propanol derivatives, such as "(R)-2-(Pyrrolidin-1-yl)propan-1-ol", is characterized by the presence of the pyrrolidine ring, which significantly influences the compound's reactivity and interactions. The crystal structure of a related compound was determined, showcasing the molecular geometry and intermolecular hydrogen bonding patterns that stabilize the crystal structure (Fu et al., 2006).

Chemical Reactions and Properties

Pyrrolidinyl-propanol compounds participate in various chemical reactions, including catalytic asymmetric hydrogenation and substitution reactions, which are pivotal for introducing stereochemical complexity and functional diversity in synthetic chemistry (Lall et al., 2012).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, of pyrrolidinyl-propanol derivatives are influenced by their molecular structure. Studies on similar compounds, like pyrrolidin-2-one and its mixtures, provide insights into the thermodynamic properties and interactions with various solvents, which are crucial for understanding the compound's behavior in different environments (Mehta, Chauhan, & Triphati, 1997).

Chemical Properties Analysis

The chemical properties of "(R)-2-(Pyrrolidin-1-yl)propan-1-ol" include its reactivity towards nucleophiles, electrophiles, and participation in cycloaddition reactions. The stereoselective synthesis of pyrrolidines through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the compound's versatility and importance in accessing various stereochemical patterns (Adrio & Carretero, 2019).

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold offers several advantages for drug discovery, including efficient exploration of pharmacophore space due to sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage. The review by Li Petri et al. (2021) highlights bioactive molecules characterized by the pyrrolidine ring and its derivatives, focusing on their target selectivity, synthesis strategies, and the influence of stereochemistry on biological activity. This work underlines the significance of pyrrolidine and its stereoisomers in designing drug candidates with diverse biological profiles (Li Petri et al., 2021).

Stereochemistry and Pharmacological Profile

The stereochemistry of phenylpiracetam (a structural analog based on the pyrrolidin-2-one pharmacophore) and its methyl derivative highlights the relationship between the configuration of stereocenters and biological properties. Veinberg et al. (2015) discuss the synthesis and biological activity exploration of enantiomerically pure compounds, showing that the pharmacological advantages of specific stereoisomers justify the need for drug substance purification from less active ones. This emphasizes the critical role of stereochemistry in enhancing the effectiveness of pyrrolidine-based compounds (Veinberg et al., 2015).

Pyrrolidine Scaffolds in MMP Inhibitors

Pyrrolidine scaffolds are also pivotal in developing matrix metalloproteinase (MMP) inhibitors, which are potential therapeutics for neoplastic, rheumatic, and cardiovascular diseases. Cheng et al. (2008) review sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives as synthetic MMP inhibitors. These compounds exhibit low nanomolar activity for some MMP subclasses, confirming the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors (Cheng et al., 2008).

properties

IUPAC Name

(2R)-2-pyrrolidin-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)8-4-2-3-5-8/h7,9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIINYTXPBGXEEH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Pyrrolidin-1-yl)propan-1-ol

CAS RN

169308-05-8
Record name (2R)-2-(pyrrolidin-1-yl)propan-1-ol
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